Cas no 1784974-53-3 (Carbamic acid, N-methyl-N-[4-[(methylamino)methyl]phenyl]-, 1,1-dimethylethyl ester)

Carbamic acid, N-methyl-N-[4-[(methylamino)methyl]phenyl]-, 1,1-dimethylethyl ester is a synthetic organic compound with significant potential in pharmaceutical and agrochemical applications. It exhibits high purity, excellent stability, and favorable solubility properties, making it suitable for various chemical transformations. This ester derivative offers a unique structural advantage, contributing to its potential utility in drug design and development.
Carbamic acid, N-methyl-N-[4-[(methylamino)methyl]phenyl]-, 1,1-dimethylethyl ester structure
1784974-53-3 structure
Product Name:Carbamic acid, N-methyl-N-[4-[(methylamino)methyl]phenyl]-, 1,1-dimethylethyl ester
CAS No:1784974-53-3
MF:C14H22N2O2
MW:250.336683750153
CID:5823096
PubChem ID:84707263
Update Time:2025-07-22

Carbamic acid, N-methyl-N-[4-[(methylamino)methyl]phenyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-methyl-N-[4-[(methylamino)methyl]phenyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-methyl-N-{4-[(methylamino)methyl]phenyl}carbamate
    • 1784974-53-3
    • EN300-6247232
    • Inchi: 1S/C14H22N2O2/c1-14(2,3)18-13(17)16(5)12-8-6-11(7-9-12)10-15-4/h6-9,15H,10H2,1-5H3
    • InChI Key: FLKMNAHOVRABQP-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)N(C)C1=CC=C(CNC)C=C1

Computed Properties

  • Exact Mass: 250.168127949g/mol
  • Monoisotopic Mass: 250.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Density: 1.049±0.06 g/cm3(Predicted)
  • Boiling Point: 343.5±25.0 °C(Predicted)
  • pka: 9.71±0.10(Predicted)

Carbamic acid, N-methyl-N-[4-[(methylamino)methyl]phenyl]-, 1,1-dimethylethyl ester Pricemore >>

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Carbamic acid, N-methyl-N-[4-[(methylamino)methyl]phenyl]-, 1,1-dimethylethyl ester Related Literature

Additional information on Carbamic acid, N-methyl-N-[4-[(methylamino)methyl]phenyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-methyl-N-[4-[(methylamino)methyl]phenyl]-, 1,1-dimethylethyl ester (CAS No. 1784974-53-3): A Comprehensive Overview

Carbamic acid, N-methyl-N-[4-[(methylamino)methyl]phenyl]-, 1,1-dimethylethyl ester, identified by its CAS number 1784974-53-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates and exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and molecular recognition. The presence of multiple functional groups, including a methylamino side chain and a tert-butyl ester moiety, makes this molecule a versatile intermediate in the synthesis of more complex pharmacophores.

The< strong>structure of Carbamic acid, N-methyl-N-[4-[(methylamino)methyl]phenyl]-, 1,1-dimethylethyl ester features a phenyl ring substituted at the para position with a -CH₂-NH-CH₃ group, further extended by another -CH₂-NH₂ moiety. This arrangement creates a bifunctional system capable of engaging in various chemical transformations. The tert-butyl ester group at the carbamic acid position provides stability while allowing for selective modifications. Such structural attributes make it an attractive candidate for exploring novel synthetic pathways and developing innovative therapeutic agents.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways by interacting with specific targets. The< strong>pharmacological potential of Carbamic acid, N-methyl-N-[4-[(methylamino)methyl]phenyl]-, 1,1-dimethylethyl ester has been explored in several preclinical studies. Its ability to engage with biological macromolecules suggests that it could serve as a lead compound for further optimization into drugs targeting neurological disorders, inflammatory conditions, or even oncological applications.

One of the most compelling aspects of this compound is its< strong>synthetic accessibility. The presence of well-defined functional groups allows for facile modifications through various chemical reactions such as nucleophilic substitution, condensation reactions, or enzymatic catalysis. These features are particularly valuable in medicinal chemistry where rapid and efficient synthesis of analogues is crucial for hit identification and lead optimization. Researchers have leveraged these properties to develop libraries of derivatives that can be screened for biological activity.

The< strong>biological activity of Carbamic acid, N-methyl-N-[4-[(methylamino)methyl]phenyl]-, 1,1-dimethylethyl ester has been investigated in several model systems. Preliminary studies indicate that it may exhibit inhibitory effects on certain enzymes or receptors implicated in disease pathways. For instance, its structural motif resembles known bioactive scaffolds that interact with targets such as kinases or proteases. This observation has prompted further investigation into its potential as an inhibitor or modulator in therapeutic contexts.

The< strong>chemical stability of this compound under various conditions is another critical factor that enhances its utility in synthetic and pharmaceutical applications. The tert-butyl ester group contributes to enhanced stability against hydrolysis compared to simpler esters or amides. This stability is particularly important during storage, transportation, and formulation into drug products where maintaining chemical integrity is paramount.

In addition to its synthetic and pharmacological relevance, Carbamic acid, N-methyl-N-[4-[(methylamino)methyl]phenyl]-, 1,1-dimethylethyl ester also holds promise for applications in materials science and biotechnology. Its ability to form hydrogen bonds due to the presence of amine functionalities makes it a candidate for designing molecular recognition systems such as ligands for metal ions or receptors for small molecules. Such applications could find utility in sensor technologies or biocatalysis.

The< strong>catalytic properties associated with this compound have not been extensively studied but are an area ripe for exploration. The combination of nitrogen-rich functional groups could potentially enable it to act as a ligand in transition metal-catalyzed reactions or even participate directly in catalytic cycles as a nucleophile or base. Further research into its coordination chemistry and catalytic behavior could uncover novel synthetic methodologies.

The< strong>regioselectivity exhibited by Carbamic acid, N-methyl-N-[4-[(methylamino)methyl]phenyl]-, 1,1-dimethylethyl ester during reactions is another key feature that makes it valuable in synthetic applications. Its ability to direct specific transformations at particular sites within the molecule allows chemists to construct complex architectures with high precision. This selectivity is often dictated by the electronic distribution around the functional groups and can be fine-tuned through structural modifications.

In conclusion, Carbamic acid, N-methyl-N-[4-[(methylamino)methyl]phenyl]-, 1,1-dimethylethyl ester (CAS No.1784974-53-3) represents a fascinating compound with diverse applications spanning pharmaceuticals to materials science. Its unique structure provides opportunities for innovative synthetic strategies while its functional groups offer potential biological activity and chemical reactivity. As research continues to uncover new ways to utilize this molecule and its derivatives,< strong>future prospects appear promising for both academic investigations and industrial development.

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